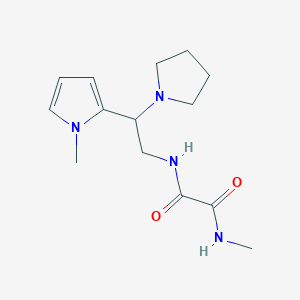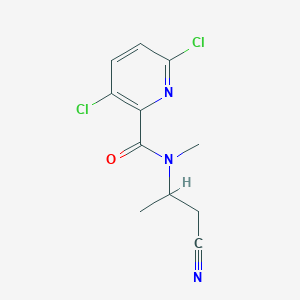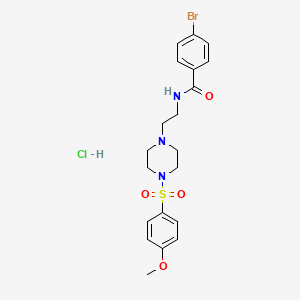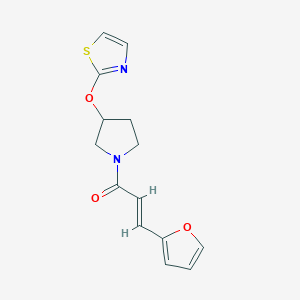
N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as MPPEO, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the oxalamide family, which are known for their ability to act as inhibitors of enzymes and other biological processes. In
Applications De Recherche Scientifique
Catalytic Activity in Organic Synthesis
N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide and related compounds have been explored for their catalytic activities in organic synthesis. For example, compounds with large lipophilic substituents have shown potent, competitive inhibition of glycolic acid oxidase, indicating their potential in biochemical applications, particularly in reducing urinary oxalate levels and potentially aiding in the treatment of conditions like hyperoxaluria (Rooney et al., 1983).
Role in Polyamine Catabolism and Programmed Cell Death
Specific analogues of polyamines, which may include structural motifs related to this compound, have been shown to induce programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT), suggesting potential applications in cancer therapy by modulating polyamine catabolism (Ha et al., 1997).
Phosphine-Catalyzed Annulation in Chemical Synthesis
The molecule and its analogues have been utilized in phosphine-catalyzed [4 + 2] annulation reactions, serving as key intermediates in the synthesis of highly functionalized tetrahydropyridines. This showcases their utility in creating complex organic structures with potential applications ranging from material science to pharmaceuticals (Zhu et al., 2003).
Synthesis of Complex Organic Structures
Research into the synthesis of complex organic structures, such as N-substituted poly(bis-pyrrole) films, highlights the utility of N-linked polybispyrroles for their electrochromic and ion receptor properties. These materials show promise for practical applications including metal recovery and ion sensing, demonstrating the broader implications of this compound in advanced materials science (Mert et al., 2013).
Exploration in Medicinal Chemistry
The molecule's derivatives have found applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. Their synthesis and manipulation highlight the molecule's relevance in developing new therapeutic agents, underlining the importance of such compounds in drug discovery and development (Fleck et al., 2003).
Propriétés
IUPAC Name |
N-methyl-N'-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-15-13(19)14(20)16-10-12(18-8-3-4-9-18)11-6-5-7-17(11)2/h5-7,12H,3-4,8-10H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNISSBGKVBQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CN1C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2645868.png)
![8-(2-((4-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2645869.png)
![(2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride](/img/structure/B2645872.png)

![(E)-4-(Dimethylamino)-N-[1H-imidazol-2-yl(phenyl)methyl]-N-methylbut-2-enamide](/img/structure/B2645874.png)
![3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2645875.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide](/img/structure/B2645876.png)
![N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2645877.png)


